4-((3-Chloroallyl)thio)phenol
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Overview
Description
4-((3-Chloroallyl)thio)phenol is an organosulfur compound with the molecular formula C9H9ClOS. This compound is characterized by the presence of a phenol group substituted with a 3-chloroallylthio group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloroallyl)thio)phenol typically involves the coupling of aryl iodides with sulfur sources. One common method is the copper(I) iodide (CuI)-catalyzed coupling reaction of aryl iodides and sulfur powder in the presence of potassium carbonate (K2CO3) at 90°C in dimethylformamide (DMF) as the solvent. The coupling mixture is then treated with sodium borohydride (NaBH4) or triphenylphosphine to afford aryl thiols in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloroallyl)thio)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding thiophenols.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiophenols and related compounds.
Substitution: Various substituted phenols and thiophenols.
Scientific Research Applications
4-((3-Chloroallyl)thio)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Chloroallyl)thio)phenol involves its interaction with molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. The compound may also modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
4-((3-Chloroallyl)thio)phenol can be compared with other similar compounds, such as thiophenol and its derivatives. Thiophenol (benzenethiol) is the simplest aromatic thiol and shares structural similarities with this compound. the presence of the 3-chloroallyl group in this compound imparts unique chemical properties and reactivity .
Similar Compounds
Thiophenol (Benzenethiol): C6H5SH
Benzenemethanethiol: C7H8S
1,2-Benzenedithiol: C6H4(SH)2
These compounds share the thiol functional group but differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4-[(E)-3-chloroprop-2-enyl]sulfanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h1-6,11H,7H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSEPUDLGFHK-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC=CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)SC/C=C/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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